1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-(2-(hydroxymethyl)-3-(4-(1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)-1-piperazinyl)propoxy)-, 3-methylbutyl ester, monohydrochloride
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Overview
Description
1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro-8-(2-(hydroxymethyl)-3-(4-(1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)-1-piperazinyl)propoxy)-, 3-methylbutyl ester, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxin core, a piperazine ring, and a trimethoxyphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxin core, the introduction of the piperazine ring, and the attachment of the trimethoxyphenyl group. Common synthetic routes may include:
Formation of Benzodioxin Core: This step may involve the cyclization of catechol derivatives with appropriate carboxylic acids under acidic or basic conditions.
Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions using appropriate halogenated intermediates.
Attachment of Trimethoxyphenyl Group: This step may involve the use of palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the trimethoxyphenyl moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound may involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The trimethoxyphenyl group may play a role in binding to these targets, while the piperazine ring can enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin Derivatives: Compounds with similar benzodioxin cores but different substituents.
Piperazine Derivatives: Compounds with piperazine rings and various functional groups.
Trimethoxyphenyl Compounds: Compounds containing the trimethoxyphenyl moiety with different linkers and functional groups.
Uniqueness
This compound’s uniqueness lies in its combination of the benzodioxin core, piperazine ring, and trimethoxyphenyl group, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
86580-12-3 |
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Molecular Formula |
C34H47ClN2O10 |
Molecular Weight |
679.2 g/mol |
IUPAC Name |
3-methylbutyl 5-[2-(hydroxymethyl)-3-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]propoxy]-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C34H46N2O10.ClH/c1-23(2)10-15-45-34(39)26-7-8-27(33-31(26)43-16-17-44-33)46-22-25(21-37)20-35-11-13-36(14-12-35)30(38)9-6-24-18-28(40-3)32(42-5)29(19-24)41-4;/h6-9,18-19,23,25,37H,10-17,20-22H2,1-5H3;1H/b9-6+; |
InChI Key |
YUOROCYDRJMIHS-MLBSPLJJSA-N |
Isomeric SMILES |
CC(C)CCOC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)CO)OCCO2.Cl |
Canonical SMILES |
CC(C)CCOC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)CO)OCCO2.Cl |
Origin of Product |
United States |
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